molecular formula C11H10F3NO3 B2975572 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 134888-96-3

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B2975572
CAS No.: 134888-96-3
M. Wt: 261.2
InChI Key: SSDNYLPSAKMNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with butanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it serves as a reference compound in drug discovery and development.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in studying membrane-associated proteins and pathways .

Comparison with Similar Compounds

Similar compounds to 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide include:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for various research applications.

Properties

IUPAC Name

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-7(16)6-10(17)15-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDNYLPSAKMNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Trifluoromethoxy)aniline (10 mL) was added dropwise to ethyl acetoacetate (44 mL) at 160° C., and the mixture was stirred at the same temperature for 1 h. The mixture was left stand for cooling to room temperature and crystallized with hexane to obtain 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g). (2) To concentrated sulfuric acid (32.5 mL) was added 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g), and the mixture was stirred at 95° C. for 3 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration. The resulting crystals were suspended in water, the suspension was made basic with aqueous ammonia, and the precipitated crystals were collected by filtration to obtain 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g). (3) A mixture of 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g) and phosphorus oxychloride (19 mL) was stirred at 105° C. for 2.5 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration to obtain 2-chloro-4-methyl-6-trifluoromethoxyquinoline (1.98 g).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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